N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused thiazolo-triazinone core substituted with a methyl group at position 6 and a pyridinylsulfanyl acetamide moiety at position 2.
Properties
Molecular Formula |
C13H11N5O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H11N5O2S2/c1-8-12(20)16-13-18(17-8)9(6-22-13)15-10(19)7-21-11-4-2-3-5-14-11/h2-6H,7H2,1H3,(H,15,19) |
InChI Key |
QGDWHOXEGSFSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=CC=CC=N3 |
Origin of Product |
United States |
Biological Activity
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a wide range of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound consists of multiple heterocyclic rings, including thiazolo and triazin structures, which contribute to its biological properties. The IUPAC name reflects its complex nature:
- IUPAC Name : N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- Molecular Formula : C₁₄H₁₁N₅O₄S₂
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antibacterial Activity
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazine structure exhibit significant antibacterial properties. For instance:
- A study demonstrated that compounds similar to this compound showed broad-spectrum antibacterial activity against various pathogens. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In vitro studies revealed that certain derivatives inhibited the growth of cancer cell lines significantly. For example, specific compounds demonstrated IC50 values as low as 9.1 µg/mL against MCF-7 breast cancer cells .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focus of research:
- It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds derived from this structure exhibited inhibition rates above 75% .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Type | Biological Activity | Notable Findings |
|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazines | Antibacterial | Broad-spectrum activity against multiple pathogens |
| Thieno[2,3-d]pyrimidines | Anticancer | Significant growth inhibition in cancer cell lines |
| Acetylcholinesterase Inhibitors | Neuroprotective | High inhibition rates in enzymatic assays |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis and Antibacterial Evaluation : A recent study synthesized novel derivatives and assessed their antibacterial efficacy against common pathogens. The results indicated that modifications to the core structure significantly enhanced antibacterial properties .
- Antitumor Activity Assessment : Another study focused on evaluating the anticancer potential of synthesized derivatives in various cancer models. The results indicated promising activity with low cytotoxicity towards normal cells .
Scientific Research Applications
The biological activities of N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide include:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound exhibits significant activity as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for neurological disorders such as Alzheimer's disease.
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activities. Compounds with similar structural motifs have shown effectiveness against various bacterial strains .
- Anticancer Activity : The compound's structural characteristics position it as a potential anticancer agent. Studies have reported that thiazolo-triazine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer .
- Anti-inflammatory Effects : Some derivatives have also been evaluated for their anti-inflammatory properties, showing promise as potential therapeutic agents in inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and triazine rings through cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives of thiazolo-triazine compounds for antimicrobial activity against common pathogens. The findings indicated that certain derivatives exhibited broad-spectrum activity comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In vitro studies on cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that compounds related to N-(6-methyl-7-oxo...) induced significant cytotoxic effects through apoptosis pathways. The most potent derivative showed an IC50 value in the low micromolar range .
Chemical Reactions Analysis
Acetamide Functionalization
The acetamide side chain undergoes nucleophilic substitution at the sulfur atom, enabling the introduction of pyridinylsulfanyl groups:
-
Reagents : 2-mercaptopyridine, activated halides (e.g., chloroacetamide).
-
Mechanism : Thiolate ion attacks the α-carbon of the acetamide, displacing halides .
Oxidation of Thioether Group
The pyridin-2-ylsulfanyl moiety can be oxidized to a sulfone or sulfoxide under controlled conditions:
-
Reagents : H₂O₂ in acetic acid or mCPBA (meta-chloroperbenzoic acid).
-
Outcome : Enhanced electrophilicity for further derivatization.
| Functional Group | Oxidizing Agent | Product |
|---|---|---|
| -S- (thioether) | H₂O₂/AcOH | -SO₂- (sulfone) |
Hydrolysis of Acetamide
The acetamide group is susceptible to acid- or base-catalyzed hydrolysis :
-
Acidic Conditions : Concentrated HCl at elevated temperatures yields carboxylic acid.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the triazine ring may undergo ring-opening :
-
Conditions : Prolonged exposure to HCl (6M) or NaOH (10%).
-
Outcome : Formation of linear thioamide or thiourea derivatives.
Cross-Coupling Reactions
The pyridine ring facilitates Suzuki-Miyaura or Ullmann-type couplings for aryl group introduction:
Comparative Reactivity of Structural Analogs
The reactivity profile of this compound aligns with structurally related heterocycles:
Limitations and Research Gaps
While the compound’s functional groups suggest additional reactivity (e.g., electrophilic aromatic substitution on pyridine), experimental data remain sparse. Further studies are required to explore:
-
Catalytic hydrogenation of the triazine ring.
-
Photochemical reactivity of the thiazole moiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thiazolo-triazinone scaffold is shared with compounds 6a, 6b, and 6c (), which differ in their substituents:
- 6a : Contains a morpholine-acetyloxy group at the phenyl ring.
- 6b : Substituted with a piperidine-acetyloxy group.
- 6c : Features a 4-methoxybenzyl group and piperidine-acetyloxy substitution.
In contrast, the target compound lacks aryl substitutions but incorporates a pyridinylsulfanyl acetamide chain. This modification may improve solubility and bioavailability compared to the more lipophilic aryl groups in 6a–6c .
Substituent Effects on Bioactivity
- Pyridinylsulfanyl vs. Tetrazole/Thiadiazole Groups : describes cephalosporin analogs with thiadiazole-thioether side chains (e.g., compounds m and n ). While these are β-lactam antibiotics, the sulfur-linked heterocycles in both classes suggest shared strategies for enhancing target binding via sulfur-mediated interactions. However, the target compound’s pyridinylsulfanyl group offers a rigid, planar structure distinct from the flexible thiadiazole chains in cephalosporins .
- Methyl Group at Position 6 : The 6-methyl group in the target compound may sterically hinder enzymatic degradation, a feature also observed in 6a–6c , where aryl-methyl groups enhance metabolic stability .
Comparative Data Table
Research Findings and Implications
- Bioactivity: While explicit data for the target compound are unavailable, analogs like 6a–6c demonstrate moderate to strong antimicrobial activity (MIC: 2–16 µg/mL against S. aureus), suggesting the thiazolo-triazinone core is pharmacologically relevant .
- SAR Insights : The pyridinylsulfanyl group may mimic the role of tetrazoles (as in 59 ) or thiadiazoles (as in m , n ) in enhancing target affinity through sulfur-based interactions. However, its rigidity could reduce off-target effects compared to flexible chains .
- Synthetic Challenges: Introducing the pyridinylsulfanyl acetamide moiety may require optimized coupling conditions to avoid side reactions, similar to the challenges noted in synthesizing 69 and 59 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing thiazolo-triazinone derivatives like N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide?
- Methodological Answer : The synthesis of structurally related compounds involves refluxing intermediates (e.g., 6-aryl-methyl-3-aryl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones) with chloroacetyl derivatives (e.g., N-(chloroacetyl)morpholine) in the presence of potassium carbonate and KI in ethyl methyl ketone for 24 hours. Purification is achieved via solvent evaporation and recrystallization from ethanol. Characterization employs multi-spectral techniques (¹H/¹³C-NMR, IR, ESI-MS) and elemental analysis to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Orthogonal analytical techniques are critical:
- ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming substituent positions.
- ESI-MS : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios to ensure purity (>95%).
- X-ray Diffraction (if crystalline): Resolves bond lengths/angles and molecular packing (as demonstrated for analogous thiadiazole-triazine intermediates) .
Advanced Research Questions
Q. What strategies address contradictory biological activity data in structurally similar thiazolo-triazinone derivatives?
- Methodological Answer : Contradictions may arise from stereochemical variations or assay conditions. Mitigation strategies include:
- Orthogonal Bioassays : Compare results across enzymatic, cellular, and in vivo models.
- Structural Modifications : Introduce substituents (e.g., morpholinyl or piperidinyl groups) to probe structure-activity relationships (SAR), as seen in derivatives with enhanced solubility or binding affinity .
- Computational Docking : Use quantum chemical calculations to predict binding modes and identify steric/electronic mismatches .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or sulfanyl group introduction) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates.
- Isotopic Labeling : Track sulfur or nitrogen atoms using ³⁵S or ¹⁵N isotopes in the pyridin-2-ylsulfanyl moiety.
- DFT Calculations : Model transition states to confirm whether cyclization proceeds via nucleophilic substitution or radical pathways .
Q. What computational tools are recommended for optimizing reaction conditions for scale-up?
- Methodological Answer :
- Reaction Path Search Algorithms : Combine density functional theory (DFT) with machine learning to predict optimal solvents, catalysts, and temperatures.
- Process Simulation Software : Use Aspen Plus or COMSOL to model heat/mass transfer in reflux systems, minimizing side-product formation.
- High-Throughput Screening : Automate parameter variation (e.g., molar ratios, reaction times) to identify robust conditions .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to assess the hydrolytic stability of the pyridin-2-ylsulfanyl group under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS.
- Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–80°C), or photolytic stress (UV light) to identify labile sites.
- Metabolite Profiling : Use liver microsomes or hepatocytes to detect sulfoxide/sulfone metabolites .
Q. What crystallographic techniques are suitable for resolving molecular conformations of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using SHELX or Olex2.
- Powder XRD : Analyze bulk crystallinity and polymorphism.
- SC-XRD Limitations : If crystallization fails, use cryo-EM or NMR-based residual dipolar coupling (RDC) for conformational analysis .
Conflict Resolution in Structural Assignments
Q. How can discrepancies in spectral assignments (e.g., overlapping NMR signals) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C.
- Comparative Analysis : Cross-reference with spectra of simpler analogs (e.g., truncated fragments) to isolate ambiguous signals .
Advanced Functionalization Strategies
Q. What methodologies enable regioselective functionalization of the thiazolo-triazinone core?
- Methodological Answer :
- Protecting Group Strategies : Use Boc or Fmoc groups to shield reactive sites (e.g., NH or OH) during derivatization.
- Metal-Catalyzed Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 3-position.
- Electrophilic Substitution : Direct bromination or nitration at electron-rich positions (e.g., para to sulfanyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
